Home > Products > Screening Compounds P49185 > N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib
N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib -

N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib

Catalog Number: EVT-13567971
CAS Number:
Molecular Formula: C22H24N6O
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is a derivative of Osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer with specific genetic mutations. This compound is designed to enhance therapeutic efficacy and reduce side effects associated with conventional treatments. The molecular structure and modifications of N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib suggest potential improvements in pharmacokinetics and selectivity towards mutated epidermal growth factor receptors.

Source

Osimertinib was developed by AstraZeneca Pharmaceuticals and received approval from the U.S. Food and Drug Administration in November 2015 for treating non-small cell lung cancer with the T790M mutation in the epidermal growth factor receptor gene . The specific compound N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is derived from modifications of the original Osimertinib structure, aimed at improving its pharmacological properties.

Classification

N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib falls under the classification of small molecules and is categorized as an antineoplastic agent due to its role in inhibiting tumor growth through targeted action on mutated epidermal growth factor receptors .

Synthesis Analysis

The synthesis of N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves several key steps:

  1. Condensation Reaction: The process begins with a condensation reaction involving a precursor compound, a condensing agent, and 3-chloropropionic acid. This step is crucial for forming the initial amide bond that characterizes the compound's structure.
  2. Self-Elimination Reaction: Following the condensation, a self-elimination reaction occurs, where intermediate products are formed before arriving at the final compound. The use of alkaline reagents such as triethylamine facilitates this reaction under controlled conditions to enhance yield and purity.
  3. Purification: After synthesis, purification steps typically involve solvent extraction and distillation under reduced pressure to isolate the desired product effectively .
Molecular Structure Analysis

Structure

The molecular formula for N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is C22H22N6O3C_{22}H_{22}N_{6}O_{3} with a molecular weight of approximately 418.449 g/mol. The structural configuration includes multiple functional groups that enhance its binding affinity to mutated epidermal growth factor receptors.

Data

  • IUPAC Name: 2-methoxy-4-N,4-N-dimethyl-1-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine
  • CAS Number: 1820891-36-8
  • SMILES Representation: COc1cc(N(C)C)c(cc1Nc2nccc(n2)c3cn(C)c4ccccc34)N+[O-] .
Chemical Reactions Analysis

The chemical reactivity of N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib can be analyzed through its interactions with various biological targets:

  1. Epidermal Growth Factor Receptor Binding: The primary reaction involves binding to mutated forms of the epidermal growth factor receptor, specifically targeting T790M mutations.
  2. Inhibition Mechanism: Upon binding, the compound inhibits downstream signaling pathways responsible for cell proliferation and survival, effectively inducing apoptosis in cancerous cells.
  3. Stability and Degradation: The stability of this compound under physiological conditions is crucial for its therapeutic effectiveness, requiring detailed studies on degradation pathways to ensure sustained activity .
Mechanism of Action

The mechanism of action for N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves:

  1. Targeted Inhibition: The compound selectively binds to mutant epidermal growth factor receptors, particularly those associated with non-small cell lung cancer.
  2. Signal Transduction Interference: By inhibiting these receptors, the compound disrupts signal transduction pathways that promote tumor growth and survival.
  3. Reduced Toxicity: Compared to earlier-generation inhibitors, this compound exhibits a higher selectivity for mutant receptors over wild-type receptors, minimizing off-target effects and associated toxicities .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: The compound shows stability under normal laboratory conditions but may require specific storage conditions to prevent degradation.
  • Reactivity: Reacts primarily through nucleophilic attack mechanisms typical of amines and amides.

Relevant Data

The pharmacokinetic profile indicates that the median time to reach maximum concentration (Cmax) is approximately 6 hours post-administration, with an elimination half-life around 48 hours .

Applications

N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib has significant scientific applications:

  1. Oncology Research: Utilized in studies focused on targeted therapies for non-small cell lung cancer.
  2. Drug Development: Serves as a lead compound in developing next-generation epidermal growth factor receptor inhibitors with improved efficacy and safety profiles.
  3. Clinical Trials: May be involved in clinical trials aimed at assessing its effectiveness against various mutations not adequately addressed by existing therapies .

This comprehensive analysis highlights the potential of N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib as a promising candidate in cancer therapeutics, emphasizing its synthesis, mechanism of action, and applications within oncology research.

Synthetic Pathways and Structural Optimization Strategies

Multi-Step Organic Synthesis Methodologies for Osimertinib Derivatives

The synthesis of N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib (chemical name: 2-Methoxy-N⁴,N⁴-dimethyl-N¹-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine) follows a convergent strategy involving sequential nucleophilic substitutions and functional group interconversions. This derivative retains osimertinib's core indole-pyrimidine-aniline pharmacophore while eliminating the acrylamide warhead and dimethylaminoethyl group essential for wild-type EGFR inhibition [2] [3]. Key synthetic methodologies involve:

  • Nucleophilic Aromatic Substitution: The primary route employs stepwise displacement of chloropyrimidine intermediates. 2,4-Dichloropyrimidine undergoes selective substitution at the C4 position with 1-methylindole under Lewis acid catalysis (AlCl₃ in 1,4-dioxane, 80°C, 12 hours) to yield 4-(1-methyl-1H-indol-3-yl)-2-chloropyrimidine [3] [9]. Subsequent coupling with 4-fluoro-2-methoxy-5-nitroaniline via aromatic nucleophilic substitution (p-toluenesulfonic acid catalysis in isopropanol, 90°C, 8 hours) installs the aniline moiety [3] [8].

  • Reductive Amination and Methylation: The tertiary amine functionality is introduced through reductive amination of 5-nitroanthranilic acid derivatives using formaldehyde/sodium borohydride, followed by selective N-methylation with methyl iodide under basic conditions (K₂CO₃ in DMF, 60°C) [3] [10]. Alternative routes employ Ullmann-type coupling for diarylamine formation, though with reduced yields (~15%) compared to nucleophilic substitution pathways [9].

Table 1: Key Synthetic Intermediates for N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib

IntermediateChemical StructureSynthetic StepYield (%)
SUNV-0034-(1-methylindol-3-yl)-2-chloropyrimidineFriedel-Crafts alkylation72
SUNV-0072-chloro-N⁴-methyl-N⁴-(2-(methylamino)ethyl)-5-nitropyrimidin-2-amineReductive amination68
1-34-(1-methylindol-3-yl)-N-(2-methoxy-4-methylamino-5-nitrophenyl)pyrimidin-2-amineNucleophilic substitution65
DD-8 PrecursorDesmethyl intermediateNitro reduction85

Critical yield-determining steps include the final nucleophilic substitution (65-70% yield) and nitro reduction (≥85% yield). Process optimization has demonstrated that microwave-assisted synthesis (150°C, 30 minutes) improves yields by 15-20% compared to conventional heating for nucleophilic substitutions [3] [8]. Purification typically employs silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures [2].

Aza Friedel-Crafts Reaction Optimization in Analog Development

The indole-pyrimidine coupling via aza Friedel-Crafts reaction is pivotal for constructing the core scaffold of osimertinib derivatives. Optimization focuses on catalyst selection, solvent systems, and reaction kinetics:

  • Catalyst Screening: Traditional Lewis acids (AlCl₃) achieve moderate yields (65-72%) but generate stoichiometric waste. Heterogeneous catalysts like montmorillonite K10 clay or zeolites improve atom economy, providing yields up to 78% with catalyst recovery and reuse [7] [8]. Scandium triflate (Sc(OTf)₃) demonstrates superior regioselectivity for C3-indole substitution (>20:1 vs. C2 byproducts) at 0.5 mol% loading [7].

  • Solvent and Temperature Effects: Non-polar solvents (toluene, xylene) favor electrophilic substitution but limit catalyst solubility. Biphasic systems (toluene/water) with phase-transfer catalysts (tetrabutylammonium bromide) enhance conversion rates (92%) while facilitating product isolation [7]. Kinetic studies reveal an optimal temperature window of 70-80°C – higher temperatures promote decomposition of the electrophilic pyrimidine intermediate.

Table 2: Aza Friedel-Crafts Optimization for Indole-Pyrimidine Coupling

ConditionCatalystSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C3:C2)
AAlCl₃ (1.1 eq)1,4-Dioxane801272>99:1
BSc(OTf)₃ (0.5 mol%)Toluene75885>99:1
CMontmorillonite K10 (10 wt%)Xylene13067898:2
DBF₃·OEt₂ (0.2 eq)DCM40246895:5
EIn(OTf)₃ (5 mol%)Toluene/H₂O901092>99:1

Mechanistic insights: The reaction proceeds through Wheland intermediate formation at the electron-rich C3 position of indole. Computational studies (DFT) indicate that indole nucleophilicity is enhanced by N1-methylation (increases HOMO energy by 0.8 eV), while chloropyrimidine electrophilicity is augmented by ortho-nitrogen atoms [7] [8]. Steric effects from 2-substituents on indole significantly impact reaction kinetics – unprotected NH indoles require protection/deprotection sequences to prevent polymerization.

Functional Group Modifications: Nitration, Acylation, and Methylation Techniques

Strategic functional group manipulations enable precise structural diversification of the osimertinib scaffold:

  • Regioselective Nitration: Electrophilic nitration of the aniline precursor employs fuming nitric acid (90% HNO₃) in acetic anhydride at -10°C to achieve >95% para-selectivity relative to the methoxy group [3] [10]. This prevents ortho-nitration byproducts that complicate purification. Microwave-assisted nitration (100°C, 5 minutes) improves reaction efficiency with 89% isolated yield versus 72% for conventional methods [8].

  • Selective Acylation Avoidance: Unlike osimertinib's final acrylamide installation, the N'-Desacryloyl derivative deliberately omits Michael acceptor incorporation. This modification eliminates the covalent binding capacity essential for irreversible EGFR inhibition but potentially enhances metabolic stability [2] [6]. Synthetic pathways terminate after nitro reduction without acryloyl chloride conjugation [2] [3].

  • N-Methylation Specificity: Quaternary amine formation employs Eschweiler-Clarke conditions (excess HCHO/HCO₂H, 100°C, 8 hours) for dimethylation, achieving >98% conversion [3] [10]. Selective mono-methylation requires protecting group strategies: tert-butyloxycarbonyl (Boc) protection of primary amines, followed by methylation using methyl iodide (K₂CO₃, DMF), and acid deprotection (TFA/DCM) yields mono-methylated aniline intermediates with 85% overall yield [8].

Protection-deprotection strategies: The nitro group tolerates most methylation conditions but requires protection during indole functionalization. Boc protection of aniline nitrogen prevents over-alkylation during quaternary amine synthesis, while methoxy groups remain stable under these conditions [3] [9]. Deprotection with trifluoroacetic acid (TFA) quantitatively restores the aniline without affecting the indole or pyrimidine rings.

Stereochemical Considerations in Indole and Pyrimidine Ring Functionalization

The planar chirality and conformational dynamics of the indole-pyrimidine system profoundly influence biological activity:

  • Atropisomerism in 3-Substituted Indoles: Steric interactions between the 1-methylindole C2 hydrogen and pyrimidine C5 proton create a hindered rotation barrier of ~25 kcal/mol, resulting in observable rotational isomers at room temperature [7] [8]. NMR studies (VT-NMR, NOESY) confirm two distinct conformers with half-life >100 seconds below -40°C. The biologically active conformer places the indole C2-H orthogonal to the pyrimidine ring (dihedral angle 89.5°), maximizing π-stacking with kinase domains [7].

  • Pyrimidine Ring Tautomerism: The unsubstituted pyrimidine nitrogen exists predominantly as the 1H-tautomer (99.7%) rather than the 3H-form, confirmed by ¹⁵N-NMR spectroscopy [7]. This tautomeric preference maintains the hydrogen-bonding capacity essential for kinase hinge region interaction (N¹-H···O=C, 2.8 Å). Methylation at N¹ (as in some analogs) disrupts this interaction, reducing potency 100-fold [8].

  • Stereoselective Functionalization: Electrophilic substitutions on indole favor the C3 position due to π-electron localization (HOMO -7.2 eV), while nucleophilic additions require C2 protection. Asymmetric hydrogenation of exocyclic acrylamides (irrelevant to this desacryloyl derivative) employs chiral Rh(I) catalysts (DuPhos, BINAP) for >90% ee, but N'-Desacryloyl lacks this stereogenic center [7] [8].

Conformational locking strategies: Introduction of ortho-methyl groups on the aniline ring restricts C-N bond rotation, freezing bioactive conformations. Molecular dynamics simulations reveal that 2,6-dimethyl substitution reduces conformational entropy penalty upon EGFR binding by 3.2 kcal/mol, potentially enhancing affinity [7]. However, this modification is absent in the specific derivative discussed here.

Properties

Product Name

N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib

IUPAC Name

5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C22H24N6O/c1-27(2)20-12-21(29-4)18(11-16(20)23)26-22-24-10-9-17(25-22)15-13-28(3)19-8-6-5-7-14(15)19/h5-13H,23H2,1-4H3,(H,24,25,26)

InChI Key

IKEANNIWFABYFE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.